molecular formula C15H24N2 B2923374 (2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine CAS No. 1531639-83-4

(2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine

Cat. No.: B2923374
CAS No.: 1531639-83-4
M. Wt: 232.371
InChI Key: CIORMUPKAICPAC-OCCSQVGLSA-N
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Description

(2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine is a chiral piperidine derivative of interest in medicinal chemistry and organic synthesis . Piperidine rings are privileged scaffolds in drug discovery, featuring prominently in pharmaceuticals and biologically active compounds . The specific stereochemistry of the (2R,3S) configuration, combined with the 1-benzyl and 2,5,5-trimethyl substitution pattern, makes this compound a valuable and sophisticated chiral building block or intermediate for the synthesis of more complex molecules. Researchers can utilize this amine in the design and development of novel ligands, particularly for central nervous system (CNS) targets. Piperidine-based structures are commonly investigated for their potential interaction with enzymes and receptors, such as acetylcholinesterase (AChE) and the serotonin transporter (SERT) . The structural features of this compound, including its stereogenic centers and amine functional group, are crucial for exploring structure-activity relationships (SAR) and for creating compound libraries aimed at discovering new therapeutic agents. Application Note: This product is intended for research purposes and further chemical manufacturing only. It is strictly for use in a laboratory setting by qualified professionals. It is not for diagnostic or therapeutic use, nor for ingestion or any form of human use.

Properties

IUPAC Name

(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-12-14(16)9-15(2,3)11-17(12)10-13-7-5-4-6-8-13/h4-8,12,14H,9-11,16H2,1-3H3/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIORMUPKAICPAC-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(CN1CC2=CC=CC=C2)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CC(CN1CC2=CC=CC=C2)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of biocatalysts, such as enzymes, can also be employed to achieve high enantioselectivity in the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing the activity of these targets. This can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperidine-Based Analogs

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
  • Molecular Formula : C₁₄H₂₂N₂ (MW: 218.34 g/mol) .
  • Key Differences :
    • Lacks the 2,5,5-trimethyl substitution pattern.
    • Contains an N-methyl group instead of a primary amine.
    • Stereochemistry at positions 3 and 4 (R,R) vs. (2R,3S) in the target compound.
  • Synthesis: Prepared via sodium triethylborohydride reduction of a pyridinium bromide precursor, followed by HCl treatment in ethanol . This method contrasts with the target compound’s synthesis, which remains undocumented in the provided evidence.
General Trends in Piperidine Derivatives
  • Chirality : The (2R,3S) configuration may confer distinct biological or catalytic properties, as seen in other chiral amines used as pharmaceutical intermediates .

Heterocyclic Compounds with Benzyl/Methyl Substituents

Tetrahydroindazolium Iodides (e.g., 1-benzyl-2,5-dimethyl-, m.p. 175–176°C)
  • Structural Contrast : These indazole derivatives differ in core heterocycle (indazole vs. piperidine) but share benzyl and methyl substituents.
  • Physical Properties : Higher melting points (e.g., 175–176°C) suggest stronger ionic interactions in tetrahydroindazolium salts compared to the neutral piperidine amine.

Diterpenoid Derivatives (e.g., 8-Acetyl-labdanolic Acid)

  • Relevance: While structurally unrelated (carboxylic acid diterpenoids), their synthetic methods (e.g., acetylation with acetic anhydride ) highlight divergent functionalization strategies compared to amine-focused modifications in piperidines.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Synthesis Method
(2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine C₁₅H₂₄N₂ 232.36 1-Benzyl, 2,5,5-trimethyl, 3-amine N/A Undocumented
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine C₁₄H₂₂N₂ 218.34 1-Benzyl, 4-methyl, N-methyl N/A Pyridinium bromide reduction
1-Benzyl-2,5-dimethyltetrahydroindazolium iodide C₁₇H₂₁IN₂ 380.27 1-Benzyl, 2,5-dimethyl 175–176 Alkylation at 100°C

Biological Activity

(2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine is a chiral amine compound characterized by a unique combination of a benzyl group and a piperidine ring. This structural configuration bestows distinct chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry and pharmacology. The compound's biological activity primarily revolves around its interactions with specific molecular targets such as enzymes and receptors.

The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes. Its chiral nature allows it to fit into specific binding sites, influencing the activity of these targets. For instance:

  • Enzyme Interaction : The compound has been utilized in studies focusing on enzyme-substrate interactions due to its chiral properties. It can act as an inhibitor or activator depending on the target enzyme.
  • Receptor Modulation : It has shown potential in modulating receptor activities, which can lead to various biological effects including anti-inflammatory and analgesic properties.

Biological Activity Studies

Research has demonstrated several key aspects of the biological activity of this compound:

  • Antagonistic Effects : The compound exhibits antagonistic effects on certain adenosine receptors, particularly the A3 adenosine receptor (A3AR), which is implicated in various physiological processes including inflammation and renal protection .
  • Cytotoxicity : In vitro studies have shown that derivatives of this compound can exhibit cytotoxic activity against cancer cell lines. For example, modifications to the piperidine structure have resulted in compounds with improved potency against T-cell leukemia cells .
  • Renoprotective Properties : Research indicates that compounds similar to this compound may have renoprotective effects by inhibiting fibrosis in kidney cells .

Case Study 1: A3 Adenosine Receptor Antagonism

A study published in 2014 explored the role of modified nucleosides as A3AR antagonists. The findings suggested that structural modifications similar to those found in this compound could enhance binding affinity and biological efficacy against kidney diseases .

Case Study 2: Cytotoxic Activity Against Cancer Cells

In a recent investigation into nucleoside analogues for anticancer research, compounds derived from similar piperidine structures demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 0.01 µg/mL to 0.05 µg/mL for potent derivatives .

Comparative Analysis

Compound NameStructure TypeBiological ActivityIC50 Values
This compoundChiral amineA3AR antagonist; cytotoxicity against cancer cellsNot specified
N6-(3-Iodobenzyl)-5'-N-methylcarbamoyladenosineNucleoside analoguePotent A3AR agonistNot specified
BCX-3040Nucleoside analoguePNP inhibitor; anticancer activity3.1 nM

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